Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate is a synthetic organic compound with the molecular formula C14H17NO5 and a molecular weight of 279.295 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate typically involves multi-step reactions. One common method includes the reaction of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid methyl ester with potassium hydroxide in dimethyl sulfoxide at 25°C for 1.5 hours, followed by the addition of methyl iodide . Another method involves the use of lithium hydroxide monohydrate in a mixture of methanol, water, and 1,4-dioxane at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including the inhibition of specific enzymes and modulation of signal transduction pathways . These interactions can lead to the compound’s observed biological effects, such as anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate: A closely related compound with similar structural features.
5,6,7-trimethoxy-1H-indole-2-carboxylic acid methyl ester: Another similar compound used in various synthetic applications.
Uniqueness
Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity . This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 5,6,7-trimethoxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C14H17NO5/c1-15-9(14(16)20-5)6-8-7-10(17-2)12(18-3)13(19-4)11(8)15/h6-7H,1-5H3 |
InChI Key |
LOHPWAFCFZZNPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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